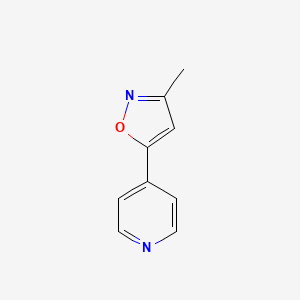

3-Methyl-5-(pyridin-4-yl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-methyl-5-pyridin-4-yl-1,2-oxazole |

InChI |

InChI=1S/C9H8N2O/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h2-6H,1H3 |

InChI Key |

SXPSZLCFGBQKQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 5 Pyridin 4 Yl Isoxazole and Its Analogues

Classical Approaches in Isoxazole (B147169) Synthesis

The foundational methods for constructing the isoxazole ring have been well-established for decades, offering reliable and versatile routes to a wide array of derivatives.

Cycloaddition Reactions

A cornerstone of isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that involves the combination of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. This [3+2] cycloaddition process forms the five-membered isoxazole ring in a single, concerted step. The requisite nitrile oxides are typically generated in situ from the corresponding aldoximes through oxidation with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide. The subsequent reaction with a terminal alkyne yields the desired 3,5-disubstituted isoxazole. For the synthesis of 3-Methyl-5-(pyridin-4-yl)isoxazole, this would involve the reaction of acetonitrile (B52724) oxide with 4-ethynylpyridine.

The versatility of this method allows for the introduction of a wide range of substituents at the 3- and 5-positions of the isoxazole ring, making it a highly valuable tool for creating libraries of analogues for structure-activity relationship studies.

Condensation Reactions

Condensation reactions provide another classical and widely utilized pathway to isoxazole derivatives. A common approach involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632). For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through the condensation of a β-diketone with hydroxylamine hydrochloride. The initial reaction forms a monoxime intermediate, which then undergoes cyclization and dehydration to afford the final isoxazole product.

In the context of this compound, a suitable precursor would be a β-ketoester, which can react with hydroxylamine to form a key intermediate. This intermediate then undergoes cyclization to furnish the isoxazole core. This method is often favored for its operational simplicity and the ready availability of the starting materials.

Ring Closure Strategies

Various ring closure strategies, beyond the direct cycloaddition and condensation methods, have been developed for isoxazole synthesis. These often involve the construction of an open-chain precursor that already contains the necessary atoms for the isoxazole ring, followed by a cyclization step. One such strategy involves the use of α,β-unsaturated ketones and their derivatives. These can react with hydroxylamine to form an oxime, which then undergoes an intramolecular cyclization to yield the isoxazole.

Modern and Green Chemistry Approaches

In recent years, a significant focus has been placed on developing more environmentally friendly and efficient synthetic methods. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of isoxazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to mere minutes, while also improving product yields. Both cycloaddition and condensation reactions for the formation of isoxazoles have been successfully adapted to microwave conditions. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to cleaner reactions with fewer side products. This technology offers a significant advantage in terms of efficiency and throughput, making it highly attractive for the rapid synthesis of isoxazole libraries for screening purposes.

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have emerged as green and reusable solvents and catalysts in organic synthesis. Their application in the synthesis of isoxazole derivatives offers several advantages, including shorter reaction times, high yields, and simplified work-up procedures. scielo.brresearchgate.net

A notable method involves the reaction of β-diketones with hydroxylamine hydrochloride in an ionic liquid such as butylmethylimidazolium (B1222432) bromide ([bmim]Br). researchgate.net This approach provides excellent yields of 3,5-disubstituted isoxazoles and the ionic liquid can be successfully recovered and recycled. researchgate.netnih.gov The nature of the substituent on aromatic aldehydes used in multicomponent reactions catalyzed by acidic ionic liquids does not appear to be a critical factor in product formation, with both electron-donating and electron-withdrawing groups yielding the desired isoxazol-5(4H)-ones. scielo.br However, yields can vary, with some electron-donating substituted aldehydes providing high yields (76-96%), while others result in lower yields (20%). scielo.br

| Reactant 1 | Reactant 2 | Ionic Liquid | Product | Yield | Reference |

| β-Diketone | Hydroxylamine Hydrochloride | [bmim]Br | 3,5-disubstituted isoxazole | Excellent | researchgate.net |

| Aromatic Aldehyde, Hydroxylamine, Dicarbonyl derivative | --- | Acidic Ionic Liquid | Isoxazol-5(4H)-one | 20-96% | scielo.br |

| β-Diketone | Hydroxylamine Hydrochloride | [bmim]BF4 | 3,5-disubstituted isoxazole | Excellent | researchgate.net |

Aqueous Phase Reactions

The use of water as a solvent in organic synthesis aligns with the principles of green chemistry. Several methods for the synthesis of isoxazoles have been developed to be performed in aqueous media, often without the need for a catalyst. nih.gov

One such method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, which leads to the formation of 5-arylisoxazole derivatives with high yields and mild reaction conditions. nih.govnih.gov Another approach utilizes a [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in an aqueous medium under mild basic conditions to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgolemiss.edu This method is advantageous as it avoids the use of expensive and environmentally unfriendly metal catalysts. beilstein-journals.orgolemiss.edu The reaction conditions can be optimized to control selectivity and prevent competing reactions. beilstein-journals.org

Furthermore, base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in water have been shown to be a faster and more efficient method for preparing 3,5-disubstituted isoxazoles compared to using chloroform (B151607) as a solvent. nih.gov

| Reactants | Conditions | Product | Key Features | Reference |

| 3-(dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Aqueous media, no catalyst | 5-arylisoxazole derivatives | Easy work-up, mild conditions, high yields | nih.govnih.gov |

| Nitrile oxides, 1,3-diketones/β-ketoesters/β-ketoamides | Aqueous medium, mild basic conditions | 3,4,5-trisubstituted isoxazoles | Fast, environmentally friendly, no metal catalyst | beilstein-journals.orgolemiss.edu |

| Nitroacetic esters, Dipolarophiles | Water, base-catalyzed | 3,5-disubstituted isoxazoles | Faster, more efficient than chloroform | nih.gov |

Organocatalysis and Biocatalysis in Isoxazole Formation

Organocatalysis and biocatalysis represent modern and sustainable approaches to chemical synthesis, offering high selectivity under mild conditions. researchgate.netnih.gov

In the realm of organocatalysis, urea (B33335) has been employed as a cost-effective and natural catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and β-keto esters in water. researchgate.net Another organocatalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been used in the synthesis of chromenyl isoxazolones from ethyl acetoacetate, hydroxylamine hydrochloride, and 2H-chromene-3-carbaldehydes in refluxing ethanol (B145695). researchgate.net

Biocatalysis offers the potential to shorten synthetic routes and operate under mild reaction conditions, reducing waste and avoiding toxic reagents. nih.gov While specific applications of biocatalysis for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of biocatalysis, such as the use of enzymes for selective transformations, are highly relevant to modern pharmaceutical synthesis. nih.gov The metabolism and potential bioactivation of isoxazole-containing compounds are also areas of study, which can inform the design of safer drug candidates. nih.gov

| Catalyst Type | Catalyst | Reactants | Product | Reference |

| Organocatalyst | Urea | Aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, β-keto esters | 3,4-disubstituted isoxazol-5(4H)-ones | researchgate.net |

| Organocatalyst | DABCO | Ethyl acetoacetate, hydroxylamine hydrochloride, 2H-chromene-3-carbaldehydes | Chromenyl isoxazolones | researchgate.net |

Precursors and Intermediates in the Synthesis of this compound Derivatives

The synthesis of complex molecules like this compound and its derivatives relies on the use of specific precursors and the formation of key intermediates. Understanding these building blocks is crucial for designing efficient synthetic routes.

Chalcones as Key Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for the synthesis of various heterocyclic compounds, including isoxazoles. nveo.orgderpharmachemica.com The α,β-unsaturated carbonyl system present in chalcones makes them versatile synthons. nveo.org

The synthesis of isoxazole derivatives from chalcones typically involves condensation with hydroxylamine hydrochloride. derpharmachemica.comresearchgate.net This reaction can be carried out under various conditions, including in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in ethanol. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. nveo.org This approach allows for the rapid and efficient production of isoxazole derivatives with diverse structural features. nveo.org

| Chalcone Precursor | Reagent | Product | Reference |

| Substituted Chalcone | Hydroxylamine Hydrochloride | Isoxazole derivative | derpharmachemica.comresearchgate.net |

| Chalcone | Hydroxylamine Hydrochloride (Microwave-assisted) | Isoxazole derivative | nveo.org |

Oximes and Nitrile Oxides Generation

Oximes and their corresponding nitrile oxides are fundamental intermediates in the synthesis of isoxazoles, primarily through [3+2] cycloaddition reactions. beilstein-journals.orgchemtube3d.com Nitrile oxides are typically generated in situ due to their instability. beilstein-journals.orgmdpi.com

Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides : This is often achieved under basic conditions. beilstein-journals.orgolemiss.edunih.gov

Dehydration of nitroalkanes : This method is also widely used. beilstein-journals.orgchemtube3d.comnih.gov

Oxidation of aldoximes : Various oxidizing agents can be employed for this transformation. mdpi.comnih.gov

Once generated, the nitrile oxide undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. rsc.org For instance, the reaction of in situ generated nitrile oxides with terminal acetylenes, often catalyzed by copper(I), provides a regioselective route to 3,5-disubstituted isoxazoles. nih.gov

| Precursor | Method of Generation | Intermediate | Subsequent Reaction | Product | Reference |

| Hydroximoyl chloride | Dehydrohalogenation (base) | Nitrile oxide | [3+2] cycloaddition | Isoxazole | beilstein-journals.orgolemiss.edunih.gov |

| Nitroalkane | Dehydration | Nitrile oxide | [3+2] cycloaddition | Isoxazole | beilstein-journals.orgchemtube3d.comnih.gov |

| Aldoxime | Oxidation | Nitrile oxide | [3+2] cycloaddition | Isoxazole | mdpi.comnih.gov |

Functionalized Pyridines and Isoxazoles as Building Blocks

Functionalized pyridines and isoxazoles are themselves valuable building blocks for the synthesis of more complex molecules, including derivatives of this compound. lifechemicals.comrsc.org

The synthesis of highly functionalized pyridines can be achieved through a rhodium carbenoid-induced ring expansion of isoxazoles. acs.orgnih.gov This one-pot procedure involves the initial ring expansion, followed by rearrangement and oxidation to yield the pyridine (B92270) ring. acs.orgnih.gov This method represents a unique strategy for disconnecting and synthesizing functionalized pyridines. acs.org

Conversely, functionalized isoxazoles can be used to construct other heterocyclic systems. For example, isoxazolo[4,5-b]pyridines can be synthesized by annulating a pyridine ring onto a functionalized isoxazole core. beilstein-journals.orgnih.gov This can be achieved through intramolecular cyclization of 4-(propargylamino)isoxazoles or by reacting 4-amino-5-benzoylisoxazoles with 1,3-dicarbonyl compounds. beilstein-journals.org Additionally, 3-methylisoxazol-5-amine has been utilized as a key intermediate for synthesizing various fused heterocyclic systems, including isoxazolo[5,4-b]pyridines. clockss.org

| Building Block | Reaction Type | Product | Reference |

| Isoxazole | Rhodium carbenoid induced ring expansion | Functionalized Pyridine | acs.orgnih.gov |

| 4-(Propargylamino)isoxazole | Intramolecular cyclization | Isoxazolo[4,5-b]pyridine (B12869654) | beilstein-journals.org |

| 4-Amino-5-benzoylisoxazole | Reaction with 1,3-dicarbonyl compounds | Isoxazolo[4,5-b]pyridine | beilstein-journals.org |

| 3-Methylisoxazol-5-amine | Reaction with various reagents | Fused heterocyclic systems (e.g., isoxazolo[5,4-b]pyridines) | clockss.org |

Regioselectivity and Stereoselectivity in Isoxazole Synthesis

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, presents a significant challenge in terms of regioselectivity. The core issue lies in controlling the orientation of the substituents at the C3 and C5 positions of the isoxazole ring. Depending on the synthetic route and reaction conditions, the reaction of an unsymmetrical precursor with a reagent like hydroxylamine can lead to a mixture of two regioisomers, which are often difficult to separate. rsc.org Consequently, the development of regioselective synthetic methodologies is a key focus of research in this area.

One of the most traditional methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. rsc.orgyoutube.com However, when using an unsymmetrical 1,3-dicarbonyl, this approach frequently results in poor regioselectivity, yielding a mixture of 3,5-disubstituted isoxazoles. rsc.org The reaction can proceed via two main pathways, depending on which carbonyl group undergoes the initial nucleophilic attack by the amino group of hydroxylamine.

To overcome this limitation, various strategies have been developed to achieve regiochemical control. These methods often rely on modifying the substrates or carefully selecting the reaction conditions to favor one reaction pathway over the other.

A notable approach involves the use of β-enamino diketones as precursors. Research has demonstrated that the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can lead to the regioselective formation of different isoxazole isomers by varying the reaction conditions. rsc.orgnih.gov Factors such as the solvent, the use of a Lewis acid like boron trifluoride (BF₃), and the presence of a base like pyridine can significantly influence the regiochemical outcome. rsc.org For instance, the electronic nature of substituents on the β-enamino diketone can have a modest effect on regioselectivity, with electron-withdrawing groups sometimes favoring the formation of a single regioisomer. rsc.org

Another effective method for the regioselective synthesis of 3,5-disubstituted isoxazoles utilizes 1-aryl-3-methylthio-4-phenylsulphonylbut-2-en-1-one as a starting material. rsc.orgrsc.org This method has been successfully applied to the synthesis of 3-methyl-5-(4-pyridyl)isoxazole. rsc.orgrsc.org The regioselectivity in this case is dictated by the nature of the substituent on the starting material; an aromatic substituent directs the attack of hydroxylamine to the 3-position, while an aliphatic substituent directs it to the 1-position. rsc.org

The table below summarizes the effect of reaction conditions on the regioselectivity of isoxazole synthesis from β-enamino diketones.

| Entry | Substrate | Conditions | Product(s) | Ratio/Yield | Reference |

|---|---|---|---|---|---|

| 1 | β-enamino diketone 1a (Ar = p-NO₂C₆H₄) | Method A: EtOH, reflux | Regioisomer 2 | High regioselectivity | rsc.org |

| 2 | β-enamino diketone 1e (Ar = p-OMeC₆H₄) | Method A: EtOH, reflux | Regioisomer 2 | Low regioselectivity | rsc.org |

| 3 | β-enamino diketone 1a | Method C: BF₃ (2 equiv.), MeCN, Pyridine, rt | Regioisomer 4a | 90% regioselectivity, 79% yield | rsc.org |

| 4 | β-enamino diketone 6a | ROUTE I: NH₂OH·HCl, MeCN, BF₃·OEt₂, reflux | Regioisomer 5a | 100% regioselectivity, 80% yield | rsc.org |

1,3-Dipolar cycloaddition reactions between nitrile oxides and alkynes also provide a powerful route to isoxazoles. researchgate.netnanobioletters.comnih.gov The regioselectivity of this [3+2] cycloaddition is governed by both electronic and steric factors of the reactants. researchgate.net While this method can be highly regioselective, the synthesis of 3,4,5-trisubstituted isoxazoles from highly substituted non-terminal alkynes can be challenging and may require high temperatures, sometimes leading to poor regioselectivity. nih.gov The use of catalysts, such as copper or ruthenium complexes, can improve both the yield and regioselectivity of these cycloadditions, particularly for terminal alkynes. nih.gov

A one-pot procedure for preparing 3,5-disubstituted isoxazoles from terminal alkynes, aldehydes, molecular iodine, and hydroxylamine has also been reported to proceed with high regioselectivity. acs.org

Regarding stereoselectivity, the formation of the aromatic isoxazole ring itself does not create stereocenters within the ring. However, stereoselectivity can become a factor when the synthesis involves chiral substrates or intermediates, or when substituents on the isoxazole ring possess stereogenic centers. In such cases, the synthetic methodology must be designed to control the stereochemical outcome. For example, a metal-free, cascade regio- and stereoselective trifluoromethyl-oximation, cyclization, and elimination strategy has been developed for α,β-unsaturated carbonyl compounds to produce 4-(trifluoromethyl)isoxazoles. organic-chemistry.org

The table below provides examples of regioselective synthesis of various isoxazole analogues.

| Starting Material(s) | Reagents/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| 1-Aryl-3-methylthio-4-phenylsulphonylbut-2-en-1-one | Hydroxylamine hydrochloride, NaOH (aq), EtOH, reflux | 3-Aryl-5-(phenylsulphonylmethyl)isoxazoles | Regioselective synthesis based on the electronic nature of the aryl group. | rsc.org |

| Terminal alkynes, aldehydes | n-BuLi, I₂, hydroxylamine | 3,5-Disubstituted isoxazoles | One-pot reaction with high regioselectivity. | acs.org |

| β-Keto hydroxamic acids (N,O-diBoc-protected) | Hydrochloric acid | 5-Substituted 3-isoxazolols | Selective formation without 5-isoxazolone byproduct. | organic-chemistry.org |

| α,β-Acetylenic oximes | AuCl₃ catalyst | Substituted isoxazoles | Selective for 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. | organic-chemistry.org |

Chemical Reactivity and Transformations of 3 Methyl 5 Pyridin 4 Yl Isoxazole

Functional Group Interconversions on the Isoxazole (B147169) Ring

Functional group interconversions on the isoxazole ring of 3-methyl-5-(pyridin-4-yl)isoxazole and related structures are a key strategy for modifying their properties. While direct transformations on the C3-methyl group of the title compound are not extensively documented in the provided search results, analogous reactions on similar isoxazole scaffolds provide insight into potential modifications.

For instance, the oxidation of an ester group at the 3-position of a related 5-(4-pyridyl)isoxazole to a carboxylic acid has been reported. This reaction is typically carried out under acidic conditions using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) . This suggests that the C3-substituent of the isoxazole ring is amenable to oxidative transformations.

While not directly reported for this compound, the methyl group of 3-methylisoxazoles can potentially undergo a variety of transformations common for activated methyl groups on heterocyclic systems. These could include:

Oxidation: To an aldehyde or carboxylic acid, which would provide a handle for further functionalization, such as amidation or esterification.

Halogenation: Introduction of halogen atoms could pave the way for cross-coupling reactions.

Condensation: Reaction with aldehydes or ketones to form styryl-type derivatives.

These potential transformations highlight the latent reactivity of the C3-methyl group, offering avenues for structural diversification.

Reactions at the Pyridine (B92270) Moiety

The pyridine ring of this compound possesses its own distinct reactivity profile, largely influenced by the electron-withdrawing nature of the nitrogen atom.

Quaternization: The pyridine nitrogen can react with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, has been demonstrated with pyridine and its derivatives using various alkylating agents nih.gov. For this compound, this would introduce a permanent positive charge and increase the polarity of the molecule.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom quimicaorganica.orgpearson.com. When such reactions do occur, they typically require harsh conditions and the electrophile is directed to the 3- and 5-positions (meta to the nitrogen) quimicaorganica.orgquora.com. For this compound, this would correspond to the positions adjacent to the isoxazole substituent.

| Reaction | Reagent(s) | Product Type |

| N-Oxidation | H₂O₂ or peroxy acids | Pyridine-N-oxide |

| Quaternization | Alkyl halides | Pyridinium salt |

| Nitration | H₂SO₄/HNO₃ | Nitro-substituted pyridine |

| Sulfonation | SO₃/H₂SO₄ | Pyridinesulfonic acid |

Annulation and Ring Fusion Reactions (e.g., formation of Isoxazolo[4,5-b]pyridines)

A significant area of reactivity for isoxazole derivatives involves their use as precursors for the synthesis of fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines. These reactions typically involve the construction of a pyridine ring onto a pre-existing, suitably functionalized isoxazole core. osi.lvnih.govbohrium.com

One of the key methods for achieving this is the Friedländer annulation. This reaction involves the condensation of a 4-amino-5-aroylisoxazole with a carbonyl compound containing a reactive α-methylene group. nih.gov The reaction can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃) and can be performed under conventional heating or microwave irradiation. nih.gov

Another strategy involves the intramolecular cyclization of 4-(propargylamino)isoxazoles. nih.gov This approach leads to the formation of the fused pyridine ring through the cyclization of the propargyl group onto the isoxazole ring.

These annulation reactions are of significant interest as they provide access to the isoxazolo[4,5-b]pyridine (B12869654) scaffold, which is associated with a range of biological activities. nih.gov

| Starting Material | Reagent(s) | Reaction Type | Product |

| 4-Amino-5-benzoylisoxazole-3-carboxamide | Carbonyl compound with α-methylene group, ZnCl₂ or In(OTf)₃ | Friedländer Annulation | 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridine |

| 4-(Propargylamino)isoxazole | - | Intramolecular Cyclization | Isoxazolo[4,5-b]pyridine |

| 4-Aminoisoxazole | Di-electrophilic reagent | Condensation/Cyclization | Isoxazolo[4,5-b]pyridine |

Derivatization Strategies for Structural Diversity

The this compound scaffold can be derivatized through various synthetic strategies to generate a library of structurally diverse compounds. These strategies often involve the reaction of simpler isoxazole precursors or the transformation of the parent molecule itself.

One approach involves the use of 3-methylisoxazol-5-amine as a key intermediate. This compound can be reacted with a variety of electrophilic reagents to introduce diverse substituents at the 5-amino group or to construct fused ring systems. For example, reaction with 2-(bis(methylthio)methylene)malononitrile leads to the formation of isoxazolo[5,4-b]pyridine (B12869864) derivatives. clockss.org

Another powerful method for skeletal diversification is the inverse-electron-demand hetero-Diels-Alder reaction. In this transformation, an isoxazole reacts with an enamine in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to yield a substituted pyridine. rsc.orgnih.gov This reaction effectively exchanges the isoxazole core for a pyridine ring while introducing new substituents.

Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through one-pot, base-catalyzed tandem processes involving aldol (B89426) condensation and Michael addition of 3,5-dimethyl-4-nitroisoxazole (B73060) with aromatic aldehydes and activated methylene (B1212753) compounds. researchgate.net The development of new fluorescent dyes based on isoxazole-containing scaffolds also highlights the potential for derivatization to tune photophysical properties. nih.gov

| Strategy | Key Precursor/Reagent | Resulting Structure |

| Fused Ring Synthesis | 3-Methylisoxazol-5-amine | Isoxazolo[5,4-b]pyridines |

| Hetero-Diels-Alder | Isoxazole and enamine | Substituted Pyridines |

| Tandem Condensation | 3,5-Dimethyl-4-nitroisoxazole | 3,4,5-Trisubstituted Isoxazoles |

| Fluorophore Synthesis | Isoxazolyl-derived enamines | Fluorescent Dyes |

Structure Activity Relationship Sar Studies of 3 Methyl 5 Pyridin 4 Yl Isoxazole Analogues

Systematic Structural Modifications and Their Impact on Biological Proxies

Systematic structural modifications of the 3-methyl-5-(pyridin-4-yl)isoxazole scaffold have revealed critical insights into the determinants of biological activity. The core structure consists of a central isoxazole (B147169) ring substituted with a methyl group at the 3-position and a pyridine (B92270) ring at the 5-position. SAR studies have explored modifications at each of these positions.

One area of focus has been the substitution on the pyridine ring and the isoxazole ring itself. For instance, in the context of bromodomain and extra-terminal (BET) inhibitors, the 3,5-dimethylisoxazole (B1293586) motif is recognized as a valuable mimic for acetyl-lysine. nih.gov However, this motif can also carry a risk of bioactivation into reactive metabolites. nih.gov Studies have shown that replacing the methyl group on the isoxazole with a larger ethyl group can lead to a decrease in bioactivation potential. nih.gov

The nature and position of the aromatic ring attached to the isoxazole are also crucial. In studies of analogues where the pyridine ring is replaced by a phenyl group, the introduction of methoxy (B1213986) groups on the phenyl ring was found to decrease bioactivation, while fluorine and chlorine atoms had a negligible effect. nih.gov Furthermore, the substitution of a phenyl group with a pyridine ring generally leads to a decrease in bioactivation predictions. nih.gov

In a series of potent inhibitors of Bloom Helicase, where the core was a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, changing the position of the nitrogen in the pyridine ring from the 4-position to the 2-position resulted in a loss of activity. nih.gov However, a 3-pyridyl analogue demonstrated comparable activity to the lead compound. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties dictated by the pyridine nitrogen's location. When the pyridine ring was replaced with a phenyl or cyclohexane (B81311) group, the inhibitory activity was lost, suggesting a preference for a basic nitrogen-containing aromatic ring in that region of the molecule. nih.gov

| Modification | Impact on Biological Proxy (e.g., Activity, Bioactivation) | Compound Series Context |

| Replacement of isoxazole methyl with ethyl | Decreased bioactivation potential nih.gov | BET Inhibitors nih.gov |

| Substitution of phenyl with pyridine at isoxazole-5-position | General decrease in bioactivation predictions nih.gov | BET Inhibitors nih.gov |

| Methoxy substitution on distal phenyl ring | Decreased bioactivation nih.gov | BET Inhibitors nih.gov |

| Fluorine/Chlorine substitution on distal phenyl ring | No significant effect on bioactivation nih.gov | BET Inhibitors nih.gov |

| Change of pyridine nitrogen from 4- to 2-position | Inactivity nih.gov | Bloom Helicase Inhibitors nih.gov |

| Change of pyridine nitrogen from 4- to 3-position | Comparable activity to lead compound nih.gov | Bloom Helicase Inhibitors nih.gov |

| Replacement of 4-pyridyl with phenyl or cyclohexane | Inactivity nih.gov | Bloom Helicase Inhibitors nih.gov |

Identification of Key Pharmacophores and Structural Motifs

The identification of key pharmacophores—the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target—is a primary goal of SAR studies. For isoxazole-containing compounds, several key motifs have been identified.

The 3,5-dimethylisoxazole unit itself has been established as a significant pharmacophore, particularly in the context of BET bromodomain inhibitors where it acts as a mimic of acetyl-lysine. nih.gov This highlights the ability of the isoxazole ring and its substituents to engage in specific interactions, such as hydrogen bonding and van der Waals forces, within the binding pocket of a protein.

In the development of farnesoid X receptor (FXR) agonists, contour maps generated from molecular modeling have pinpointed the importance of hydrophobicity at the R₂ group and an electronegative group at the R₃ group of isoxazole derivatives for their agonistic activity. nih.gov This suggests that a combination of hydrophobic and electronic interactions is crucial for effective binding and activation of the receptor.

Furthermore, studies on various isoxazole analogues have underscored the importance of the entire molecular framework. For instance, in a series of Bloom Helicase inhibitors, while the 4-pyridyl group was found to be important, attempts to replace it with other nitrogen-containing heterocycles were largely unsuccessful, indicating a specific requirement for the pyridine scaffold. nih.gov The planarity of the isoxazole-pyridine system, often stabilized by π-π stacking interactions, can also be a critical factor in determining the conformational arrangement in the solid state and potentially in a binding site.

Correlations Between Substituent Effects and Modulatory Activity

The electronic and steric effects of substituents on the this compound framework and its analogues have a direct correlation with their modulatory activity. The nature of these substituents can influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.

In the context of anticancer agents, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to an isoxazole was found to promote cytotoxicity against several human cancer cell lines. nih.gov This indicates that electron-withdrawing groups in specific positions can enhance biological activity. Similarly, for a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives acting as FLT3 inhibitors, an electron-rich fused ring at the phenyl moiety was beneficial for antiproliferative activity. nih.gov

The substitution pattern on the isoxazole ring itself is also a key determinant of activity. For example, the substitution of a methyl group with an amino group in a series of isoxazole-based COX-1 inhibitors led to improved selectivity and inhibitory activity. nih.gov This demonstrates that even small changes in functional groups can have a profound impact on biological function.

| Substituent/Modification | Position | Effect on Activity | Compound Series Context |

| Fluorine or trifluoromethyl group | 4-position of phenyl ring on isoxazole | Promotes cytotoxicity nih.gov | Anticancer agents nih.gov |

| Electron-rich fused ring | Phenyl moiety of phenylurea | Beneficial for antiproliferative activity nih.gov | FLT3 inhibitors nih.gov |

| Amino group (replacing methyl) | Isoxazole ring | Improved COX-1 selectivity and inhibition nih.gov | COX-1 inhibitors nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding drug design efforts.

For isoxazole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In a study on isoxazole derivatives as FXR agonists, both CoMFA and CoMSIA models were developed with strong predictive ability. nih.gov The statistical parameters for these models, such as a high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²), indicated their robustness. nih.gov

The contour maps generated from these models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. For the FXR agonists, the CoMSIA model revealed that the hydrogen bond donor field contributed significantly to the molecular activity. nih.gov The models also highlighted the importance of hydrophobicity and electronegativity at specific positions. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with QSAR to understand the dynamic interactions between the ligand and its protein target, providing further insight into the structure-function relationship. nih.gov While specific QSAR models for this compound are not detailed in the provided search results, the successful application of these methods to other isoxazole series demonstrates their potential for elucidating the SAR of this compound class.

| QSAR Model | Key Findings/Parameters | Compound Series Context |

| CoMFA | q² = 0.664, r² = 0.960, r²pred = 0.872. nih.gov | Isoxazole derivatives as FXR agonists nih.gov |

| CoMSIA | q² = 0.706, r² = 0.969, r²pred = 0.866. Hydrogen bond donor field contributed 30.3% to activity. nih.gov | Isoxazole derivatives as FXR agonists nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and energies, as well as reactivity descriptors.

While specific DFT studies on 3-Methyl-5-(pyridin-4-yl)isoxazole are not prominent in the reviewed literature, the methodology is routinely applied to structurally related isoxazole (B147169) and pyridine-containing compounds. acu.edu.inrsc.orgnih.govsamipubco.com For instance, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p) or 6-31+G*, are employed to optimize molecular geometry and calculate molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acu.edu.innih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another key output of DFT calculations. acu.edu.in These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the nitrogen atom of the pyridine (B92270) ring would be expected to be a site of negative potential, while the hydrogen atoms and regions around the isoxazole ring might show positive potential. nih.gov Such analyses are crucial for understanding potential non-covalent interactions, such as hydrogen bonding. acu.edu.in

Table 1: Typical Parameters in DFT Studies of Related Heterocyclic Compounds

| Parameter | Typical Method/Basis Set | Application | Source |

|---|---|---|---|

| Geometry Optimization | B3LYP / 6-311G** | Determines the lowest energy conformation of the molecule. | nih.gov |

| Electronic Properties | B3LYP / 6-311++G(d,p) | Calculates HOMO-LUMO energies to predict reactivity. | acu.edu.in |

| Vibrational Frequencies | B3LYP / 6-31+G* | Confirms optimized structures as true minima and predicts IR spectra. | nih.gov |

| Charge Distribution | Natural Population Analysis (NPA) | Calculates atomic charges to understand electronic distribution. | nih.gov |

| Reactivity Sites | Molecular Electrostatic Potential (MEP) | Identifies sites prone to electrophilic and nucleophilic attack. | acu.edu.in |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For a compound like this compound, molecular docking studies would be performed to assess its binding affinity and mode of interaction with various protein targets. Although specific docking studies for this exact compound are not detailed in the available literature, research on analogous isoxazole and pyridine derivatives shows docking against a wide range of enzymes and receptors implicated in various diseases. nih.govplos.org

The process involves preparing a 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank, PDB). Docking software then samples numerous possible conformations and orientations of the ligand within the protein's active site, scoring them based on binding energy calculations. Key interactions analyzed include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For this compound, the pyridine nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or histidine in a protein's active site. nih.gov

Table 2: Examples of Protein Targets for Docking Studies of Related Isoxazole/Pyridine Compounds

| Protein Target | PDB ID | Associated Disease/Function | Software Example | Source |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 3LN1 | Inflammation | Schrodinger Suite | |

| DNA Gyrase | 3U2D | Bacterial Infection | Schrodinger Suite | |

| E-Coli Biotin Carboxylase | 3jzf | Bacterial Infection | Not Specified | rdd.edu.iq |

| Rho Family GTPases | Not Specified | Cancer | PyRx | nih.gov |

| α-amylase | Not Specified | Diabetes | Not Specified | plos.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex, observe conformational changes, and refine the binding poses obtained from molecular docking. plos.orgajchem-a.com

An MD simulation of the this compound-protein complex would involve placing the docked system in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds. plos.orgajchem-a.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which assesses the stability of the complex over time. rsc.org Low and stable RMSD values suggest a stable binding. Another metric, the Root Mean Square Fluctuation (RMSF), identifies which parts of the protein or ligand are flexible or rigid. ajchem-a.com These simulations provide a dynamic view of the binding, confirming the persistence of key interactions (like hydrogen bonds) observed in static docking and revealing the role of water molecules in the binding site. ajchem-a.com

Table 3: Common Parameters in MD Simulations of Ligand-Protein Complexes

| Parameter | Typical Value/Method | Purpose | Source |

|---|---|---|---|

| Simulation Duration | 100 ns | To allow sufficient time for the system to equilibrate and explore conformations. | plos.orgajchem-a.com |

| Force Field | CHARMM36, AMBER | A set of parameters used to calculate potential energy and forces. | ajchem-a.com |

| Ensemble | NPT (Isothermal-isobaric) | Maintains a constant number of particles, pressure, and temperature. | plos.orgajchem-a.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key features responsible for a molecule's biological activity, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For a molecule like this compound, a pharmacophore model could be developed based on its structure or a set of known active compounds targeting a particular receptor. A study on related pyrazolopyridine analogues as PDE4 inhibitors identified a five-point pharmacophore model consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov Similarly, a model for this compound would likely feature an aromatic ring (pyridine), a hydrogen bond acceptor (the pyridine nitrogen), and hydrophobic regions.

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound libraries in a process called virtual screening. This allows for the efficient identification of other diverse molecules that fit the model and are therefore likely to be active, guiding the selection of compounds for further investigation.

Table 4: Example Pharmacophoric Features Identified in Related Heterocycles

| Pharmacophoric Feature | Description | Potential Locus in this compound | Source |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Pyridine nitrogen, Isoxazole oxygen/nitrogen | nih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Pyridine ring, Isoxazole ring | nih.gov |

Prediction of ADMET-related Properties for Research Design

The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug research. Computational tools are used to forecast these properties, helping to identify potential liabilities and prioritize compounds with favorable pharmacokinetic profiles, thereby reducing late-stage failures.

For this compound, various ADMET properties can be predicted using software and web servers (e.g., QikProp, ADMETlab). researchgate.net These predictions are typically based on the molecule's structure and physicochemical properties. A key assessment is compliance with guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other predicted parameters include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition). alrasheedcol.edu.iq These predictions serve as a guide for designing new analogues with improved drug-like properties.

Table 5: Commonly Predicted ADMET-Related Properties for Research Design

| Property Class | Specific Parameter | Importance in Research Design | Source |

|---|---|---|---|

| Absorption | Lipinski's Rule of Five | Predicts potential for oral bioavailability. | nih.gov |

| Caco-2 Permeability | Predicts intestinal absorption. | alrasheedcol.edu.iq | |

| Aqueous Solubility (logS) | Affects absorption and formulation. | alrasheedcol.edu.iq | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts potential for CNS effects (desired or undesired). | alrasheedcol.edu.iq |

| Plasma Protein Binding | Affects the amount of free drug available for action. | ||

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | alrasheedcol.edu.iq |

| Excretion | Total Clearance | Influences dosing frequency and half-life. | |

| Toxicity | hERG Inhibition | Predicts potential for cardiotoxicity. | alrasheedcol.edu.iq |

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 3-Methyl-5-(pyridin-4-yl)isoxazole, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The methyl group (CH₃) at the 3-position of the isoxazole (B147169) ring would likely appear as a singlet in the aliphatic region (around 2.3-2.5 ppm). The proton at the 4-position of the isoxazole ring would also be a singlet, typically found further downfield (around 6.5-7.0 ppm) rsc.org. The pyridin-4-yl group would show two sets of signals in the aromatic region, corresponding to the protons at the α and β positions relative to the nitrogen atom. These would likely present as two doublets, characteristic of an A₂B₂ system, with expected chemical shifts in the range of 7.5-8.8 ppm.

¹³C NMR: The ¹³C NMR spectrum would reveal a specific signal for each unique carbon atom. The methyl carbon would resonate at the high-field end of the spectrum (around 10-15 ppm). The carbons of the isoxazole ring (C3, C4, and C5) would have characteristic shifts, often in the range of 100-170 ppm rsc.org. The carbons of the pyridinyl ring would also appear in the aromatic region, with their exact positions influenced by the nitrogen atom and the point of attachment to the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O), the exact mass would be calculated and compared to the measured value from a high-resolution mass spectrometer (HRMS). The primary peak observed would be the molecular ion peak [M]⁺ or, more commonly in modern electrospray ionization (ESI) techniques, the protonated molecular ion [M+H]⁺. The fragmentation pattern in the mass spectrum would provide further structural evidence, showing the breakdown of the molecule into smaller, characteristic charged fragments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the methyl and aromatic groups, C=C and C=N stretching vibrations from the pyridine (B92270) and isoxazole rings (typically in the 1400-1650 cm⁻¹ region), and a characteristic N-O stretching vibration for the isoxazole ring (around 1100-1200 cm⁻¹) semanticscholar.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. This compound, containing two conjugated heterocyclic rings, would be expected to absorb UV light. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would show one or more absorption maxima (λ_max). The position and intensity of these peaks are characteristic of the compound's electronic structure mdpi.com.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. If a suitable single crystal of this compound could be grown, this technique would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking. For related compounds, obtaining crystals suitable for analysis has sometimes proven difficult mdpi.com. However, when successful, the analysis reveals detailed conformational information, such as the dihedral angle between the isoxazole and pyridine rings researchgate.net.

Elemental Analysis for Purity and Composition

Elemental analysis determines the mass percentage of each element in a sample. For this compound (C₉H₈N₂O), the theoretical elemental composition is: Carbon (C) 67.49%, Hydrogen (H) 5.03%, Nitrogen (N) 17.49%, and Oxygen (O) 9.99%. Experimental results from elemental analysis would be compared against these theoretical values to confirm the empirical formula and assess the purity of the synthesized compound mdpi.com.

Advanced Research Applications and Future Directions

Role as Chemical Probes for Biological Systems

The isoxazole (B147169) framework is increasingly recognized for its utility in the development of chemical probes for studying biological systems. Some isoxazole derivatives have been shown to possess fluorescent properties, which are essential for live cell imaging. nih.gov For instance, certain multicomponent reaction adducts of isoxazoles have been successfully used to selectively stain early endosomes, demonstrating their potential in bioimaging experiments. nih.gov

While direct studies on 3-Methyl-5-(pyridin-4-yl)isoxazole as a probe are not extensively documented, its structural components suggest significant potential. The pyridine (B92270) ring can be protonated, allowing for pH-dependent interactions and potential use in developing sensors for acidic organelles like lysosomes. Furthermore, the isoxazole ring system can be incorporated into larger fluorophoric structures. mdpi.com The development of small, structurally simple fluorescent probes is a crucial goal in chemical biology, and molecules like 5-(pyren-1-yl)isoxazole have been synthesized to explore their photophysical properties. mdpi.com Future research could focus on derivatizing this compound to enhance its intrinsic fluorescence or to attach it to other reporter molecules, thereby creating targeted probes to visualize specific cellular components or processes.

Development of Novel Scaffolds for Medicinal Chemistry Research Programs

The isoxazole ring is considered a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. clockss.orgclockss.orgresearchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. researchgate.netnih.govrsc.org The unique arrangement of functional groups in pyridinyl-isoxazole derivatives allows for specific interactions with biological targets like enzymes and receptors, making them valuable scaffolds for drug discovery programs.

The combination of the isoxazole and pyridine rings in this compound creates a scaffold with significant potential for developing new therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. Researchers have synthesized and evaluated numerous isoxazole-containing compounds for their therapeutic potential. For example, various 3,5-diaryl isoxazole derivatives have been designed as potential anticancer agents, and scopoletin-isoxazole hybrids have shown promising cytotoxic activities against human cancer cell lines. nih.gov The core structure of this compound serves as a foundational template upon which medicinal chemists can build, modifying substituents to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Table 1: Examples of Biologically Active Isoxazole Scaffolds

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Isoxazol-5(4H)-ones | Antimicrobial | nih.gov |

| Fused Isoxazoles | Antitumor, Antiviral, Anti-inflammatory | clockss.org |

| 3,5-Diaryl Isoxazoles | Anticancer | researchgate.net |

| Scopoletin-Isoxazole Hybrids | Cytotoxic (Anticancer) | nih.gov |

Integration of Computational and Experimental Methodologies

Modern chemical research heavily relies on the synergy between computational modeling and experimental validation. For complex heterocyclic systems like this compound, computational methods such as Density Functional Theory (DFT) and molecular docking are invaluable. researchgate.netresearchgate.net These in silico techniques allow researchers to predict molecular properties, investigate reaction mechanisms, and understand interactions with biological targets before undertaking extensive laboratory work.

For instance, DFT calculations can be used to understand the electronic structure and reactivity of isoxazole derivatives, while molecular docking simulations can predict how these molecules might bind to the active site of an enzyme, such as cyclooxygenase (COX), which is a target for anti-inflammatory drugs. researchgate.netrsc.org Although specific computational studies on this compound are not widely reported, the methodologies are well-established for the isoxazole class. researchgate.net Future research programs will undoubtedly integrate these computational tools to design novel derivatives of this compound with tailored properties, whether for medicinal chemistry, materials science, or as chemical probes. This integrated approach accelerates the discovery process and provides deeper insights into the structure-activity relationships of these compounds.

Exploration of Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and environmentally friendly approach to synthesizing complex molecules. nih.gov Several MCRs have been developed for the synthesis of isoxazole derivatives, particularly isoxazol-5(4H)-ones. nih.govclockss.orgscielo.br A common MCR involves the condensation of an aromatic aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. clockss.orgnih.govresearchgate.net

Researchers have extensively optimized these reactions by varying catalysts, solvents, and temperature to achieve high yields and sustainability. clockss.orgscielo.brresearchgate.net For example, organocatalysts like 2-aminopyridine (B139424) and the use of green solvents such as water have been successfully employed. clockss.orgresearchgate.net The mechanism of these MCRs has also been investigated, pointing to a specific reaction pathway involving the formation of an oxime intermediate followed by intramolecular cyclization. nih.govclockss.org While a direct MCR for this compound is not explicitly detailed, the compatibility of heterocyclic aldehydes (like pyridine-2-carboxaldehyde) in similar MCRs has been demonstrated. rug.nl This suggests that exploring MCR pathways for the synthesis of pyridinyl-isoxazoles is a promising future direction, offering a streamlined and atom-economical route to this important class of compounds.

Table 2: Conditions for Multicomponent Synthesis of Isoxazole Derivatives

| Reactants | Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde, β-ketoester, Hydroxylamine HCl | 2-Aminopyridine | Water | Efficient, low-cost organocatalyst | clockss.org |

| Aldehyde, β-ketoester, Hydroxylamine HCl | Synthetic Enzyme (Synzyme) | Not specified | Catalyst reusable up to 15 times | nih.gov |

| Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Ionic Liquid (MAI.Cl) | Water | Green chemistry principles | scielo.br |

Potential for Materials Science and Organic Synthesis (as synthetic units)

Beyond biological applications, this compound and related structures hold promise in materials science and as versatile building blocks in organic synthesis. The compound is often sold as a "heterocyclic building block," indicating its primary use as a starting material for constructing more complex molecules. bldpharm.combldpharm.com The unique electronic properties of the pyridinyl-isoxazole scaffold can be harnessed to create novel materials with specific optical or electronic functions.

The incorporation of isoxazole rings into larger π-conjugated systems has been explored for the development of fluorophores. mdpi.com Studies on compounds like 5-(pyren-1-yl)isoxazole reveal potential applications in areas such as aggregation-induced emission (AIE), where materials become highly emissive in the solid state, a desirable property for organic light-emitting diodes (OLEDs) and sensors. mdpi.com As a synthetic unit, the isoxazole ring can be cleaved under specific reductive conditions to yield β-hydroxy ketones, making it a masked equivalent of this important functional group. This reactivity further expands its utility in multi-step organic synthesis. Future work will likely see this compound used as a key intermediate to access novel functional dyes, electronic materials, and complex molecular architectures.

Q & A

What synthetic strategies are optimal for regioselective synthesis of 3-Methyl-5-(pyridin-4-yl)isoxazole?

Regioselective synthesis requires careful control of cyclization and substitution steps. A common approach involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes (e.g., pyridinyl acetylene derivatives). For example, trifluoromethyl nitrile oxide can react with 4-ethynylpyridine under controlled conditions to yield the isoxazole core . Alternatively, microwave-assisted synthesis (e.g., 433 K, DMF solvent) enhances reaction efficiency and selectivity, as demonstrated in related pyridinyl-isoxazole systems . Key parameters include solvent choice (polar aprotic solvents favor cyclization), temperature, and precursor stoichiometry.

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- X-ray crystallography is critical for confirming regiochemistry and substituent orientation. For example, dihedral angles between the isoxazole ring and pyridinyl/phenyl groups (e.g., 30–45°) reveal conformational stability .

- NMR (¹H/¹³C) distinguishes substituent positions: methyl groups at C3 show distinct splitting patterns (~2.5 ppm for CH₃ in isoxazole), while pyridinyl protons resonate downfield (δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₉N₂O = 173.08 g/mol) and fragmentation patterns (e.g., loss of methyl or pyridinyl groups).

What mechanisms underlie the biological activity of pyridinyl-isoxazole derivatives?

- Receptor targeting : Analogous compounds like ABT-418 (a nicotinic acetylcholine receptor agonist) suggest that the pyridinyl-isoxazole scaffold may interact with neuronal receptors via hydrogen bonding and π-π stacking .

- Enzyme inhibition : Substituents like trifluoromethyl groups enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinases or microbial enzymes) .

- Electrostatic effects : The pyridinyl nitrogen’s basicity modulates charge distribution, affecting interactions with biological targets .

How should researchers address contradictions in solubility and stability data across studies?

- Solubility discrepancies : LogP values (e.g., ~4.65 for related compounds) vary with substituents. Use standardized solvents (e.g., DMSO for in vitro assays) and validate with HPLC .

- Stability challenges : Pyridinyl-isoxazoles may hydrolyze under acidic/basic conditions. Stability studies (e.g., pH 3–9, 37°C) with LC-MS monitoring are recommended .

- Crystallinity : Polymorph screening (via solvent recrystallization or grinding) can resolve discrepancies in melting points or spectroscopic data .

What advanced applications exist for pyridinyl-isoxazole derivatives in materials science?

- Electrochromic materials : Derivatives like 3-aryl-4,5-bis(pyridin-4-yl)isoxazole exhibit tunable redox properties for smart windows or displays. Cyclic voltammetry (e.g., −0.5 to +1.5 V vs. Ag/Ag⁺) reveals reversible oxidation states .

- Heterocyclic frameworks : Use as precursors for fused-ring systems (e.g., isoxazolo[2,3-a]pyrimidines) via reductive cleavage with Mo(CO)₆ or SmI₂ .

- Computational modeling : Docking studies (AutoDock Vina) predict binding to targets like FXR receptors, guiding rational drug design .

How can computational methods optimize the design of pyridinyl-isoxazole-based therapeutics?

- Docking simulations : Prioritize scaffolds with high affinity for target proteins (e.g., p38α MAP kinase). For example, pyridinyl-isoxazole derivatives show favorable binding to ATP-binding pockets .

- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with bioactivity (IC₅₀) using descriptors like Hammett constants .

- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions to filter candidates early in development .

What strategies mitigate challenges in scaling up pyridinyl-isoxazole synthesis?

- Flow chemistry : Continuous reactors improve yield and safety for exothermic cycloadditions (e.g., using α-acetylenic γ-hydroxyaldehydes) .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency for pyridinyl-alkyne precursors .

- Green chemistry : Solvent-free microwave synthesis or aqueous-phase reactions reduce waste and energy use .

How do substituent modifications impact the physicochemical properties of pyridinyl-isoxazoles?

- Methyl vs. trifluoromethyl : Trifluoromethyl groups increase logP by ~1 unit and enhance metabolic stability .

- Pyridinyl position : 4-Pyridinyl derivatives exhibit higher dipole moments than 3-pyridinyl analogs, affecting solubility .

- Electron-withdrawing groups : Nitro or carboxylate esters lower HOMO-LUMO gaps, influencing redox activity in electrochromic applications .

What analytical techniques validate purity in pyridinyl-isoxazole derivatives?

- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect impurities (<0.1% area) .

- Elemental analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .

- TGA-DSC : Assess thermal stability (decomposition >200°C) and crystallinity .

How can researchers resolve conflicting bioactivity data in antimicrobial assays?

- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify spectrum limitations .

- Membrane permeability : Correlate MICs with logP; derivatives with logP 2–3 often balance permeability and solubility .

- Resazurin assays : Use fluorometric viability readouts to minimize false negatives from precipitate interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.